molecular formula C10H13FO2 B14049710 1,2-Dimethoxy-3-ethyl-6-fluorobenzene

1,2-Dimethoxy-3-ethyl-6-fluorobenzene

Cat. No.: B14049710
M. Wt: 184.21 g/mol
InChI Key: SFRYYKFNMLYWPZ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-ethyl-6-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxy-3-ethyl-6-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-ethyl-6-fluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrocarbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethoxy-3-ethyl-6-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-ethyl-6-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups and fluorine atom influence the electron density of the benzene ring, making it more reactive towards electrophiles. The compound can form intermediates such as arenium ions, which undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the ethyl and fluorine substituents.

    3-Ethyl-6-fluorobenzene: Lacks the methoxy groups.

    1,2-Dimethoxy-4-fluorobenzene: Has a different substitution pattern.

Uniqueness

1,2-Dimethoxy-3-ethyl-6-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1-ethyl-4-fluoro-2,3-dimethoxybenzene

InChI

InChI=1S/C10H13FO2/c1-4-7-5-6-8(11)10(13-3)9(7)12-2/h5-6H,4H2,1-3H3

InChI Key

SFRYYKFNMLYWPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)F)OC)OC

Origin of Product

United States

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